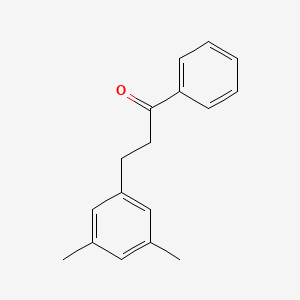

3-(3,5-Dimethylphenyl)propiophenone

Description

3-(3,5-Dimethylphenyl)propiophenone is an aromatic ketone derivative characterized by a propiophenone backbone (phenyl group attached to a propan-1-one chain) substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₇H₁₈O, with a molecular weight of 238.33 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor for synthesizing complex molecules, including ligands and intermediates for drug development. The presence of methyl groups at the 3 and 5 positions on the phenyl ring enhances its steric and electronic properties, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDOBHNSXIZSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644875 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854692-50-5 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-(3,5-dimethylphenyl)propanoic acid.

Reduction: Formation of 3-(3,5-dimethylphenyl)propan-1-ol.

Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4-bromopropiophenone.

Scientific Research Applications

Scientific Research Applications

3-(3,5-Dimethylphenyl)propiophenone and its derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The core propiophenone structure, when modified with dimethylphenyl groups and other substituents such as cyano groups, provides a versatile building block for synthesizing complex organic molecules and exploring various biological activities.

Chemistry

- Building Block in Organic Synthesis: this compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure makes it valuable in creating specialty chemicals, including fragrances and dyes.

- Precursor for Pharmaceuticals and Agrochemicals: Derivatives of this compound are used as precursors in developing pharmaceuticals and agrochemicals. The specific positioning of dimethyl groups on the phenyl and propiophenone moieties influences the compound's chemical and physical properties, making it a valuable intermediate in organic synthesis.

Biology

- Enzyme-Catalyzed Reactions and Metabolic Pathways: The compound can be employed in studies related to enzyme-catalyzed reactions and metabolic pathways. Its interaction with specific molecular targets, such as enzymes and receptors, allows it to modulate enzyme activity or alter signal transduction pathways.

- Antimicrobial and Anti-inflammatory Properties: Certain derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory effects. They have demonstrated effectiveness against various bacterial strains and can inhibit pro-inflammatory cytokines.

- Anticancer Potential: Research indicates that some derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines and inhibiting cell proliferation. For instance, a 4'-cyano-3-(3,5-dimethylphenyl)propiophenone compound was effective against breast cancer cells, showing a dose-dependent response.

Medicine

- Drug Development: this compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents. Its derivatives can be used as precursors for active pharmaceutical ingredients (APIs).

- Pharmacological Properties: Research is ongoing into the potential pharmacological properties of these compounds, such as anti-inflammatory or analgesic effects. Studies have assessed the anti-inflammatory effects in animal models, showing a significant reduction in inflammation markers at therapeutic doses.

Industry

- Specialty Chemicals and Materials: This compound is utilized in producing specialty chemicals and materials with specific properties. The incorporation of specific functional groups like cyano groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

- Cosmetics: Synthetic or semi-synthetic polymers associated with natural polymers, like this compound, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used to prepare nanoparticles for delivering fragrances and active nutrients, modifying their release profiles and enhancing their bioactivity on the skin .

Case Studies

- Anticancer Effects: Clinical trials involving patients with advanced breast cancer showed that treatment with derivatives of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone resulted in reduced tumor size and improved survival rates compared to standard therapies.

- Antimicrobial Resistance: Research highlighted the potential use of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone in overcoming antibiotic resistance in bacterial infections. It was effective in combination with traditional antibiotics, enhancing their efficacy against resistant strains.

- Anti-inflammatory Activity: A study assessed the anti-inflammatory effects of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone in an animal model, with results indicating a significant reduction in inflammation markers when administered at therapeutic doses.

- Cytotoxicity Assessment: In vitro studies conducted on various cancer cell lines revealed that 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone effectively reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)propiophenone involves its interaction with specific molecular targets, depending on the context of its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-Dimethylphenyl)propiophenone can be contextualized by comparing it with analogous propiophenone derivatives. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Related Compounds

Key Findings

Structural Influence on Reactivity: The 3,5-dimethylphenyl group in the target compound introduces steric hindrance, reducing electrophilic substitution rates compared to unsubstituted propiophenone. This property is critical in controlled synthetic pathways . In contrast, 1-(3,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one (from ) features dual substituents (3,5-dimethyl and 4-methylphenyl), which may enhance thermal stability for polymer applications but increase skin irritation risks .

Safety Profiles: While this compound lacks comprehensive hazard data, its structural analog () is classified under GHS Category 2 for skin irritation due to increased lipophilicity from methyl groups .

Applications: Compounds with para-substitutions (e.g., 4-methylpropiophenone) exhibit higher volatility, making them suitable for fragrance synthesis. In contrast, meta-substitutions (e.g., 3,5-dimethylphenyl) favor solid-state stability, ideal for crystalline intermediates in drug design.

Biological Activity

3-(3,5-Dimethylphenyl)propiophenone, also known as a derivative of propiophenone, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions within biological systems. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C17H18O

Molecular Weight : 258.33 g/mol

Key Features : Contains a propiophenone backbone with a dimethyl-substituted phenyl group.

Antimicrobial Properties

Research indicates that derivatives of propiophenones, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain derivatives possess significant activity against Gram-positive bacteria, suggesting their potential use in developing antimicrobial agents.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. This effect is believed to be mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer types, indicating its potential as a therapeutic agent .

Phytotoxic Activity

Another area of interest is the phytotoxic activity of this compound. Research has shown that it can inhibit seed germination and root growth in various plant species. The compound's inhibitory effects were concentration-dependent, with higher concentrations leading to more significant reductions in growth parameters . This property may have implications for agricultural applications, particularly in weed management.

The biological activity of this compound is attributed to its electrophilic nature, allowing it to interact with biological nucleophiles. These interactions can lead to enzyme inhibition or alteration of cellular functions. The compound's ability to form adducts with cellular macromolecules may play a crucial role in its antimicrobial and anticancer effects .

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptosis markers. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

- Phytotoxicity Assessment : In a series of experiments assessing the phytotoxic effects on Lactuca sativa (lettuce), the compound was found to inhibit germination rates significantly at concentrations above 0.1 mM. The study concluded that the compound could serve as a natural herbicide alternative due to its selective inhibition of target plant species .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.